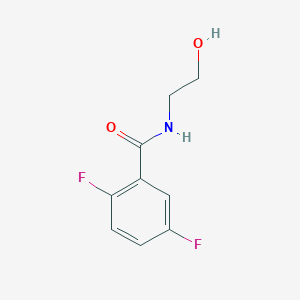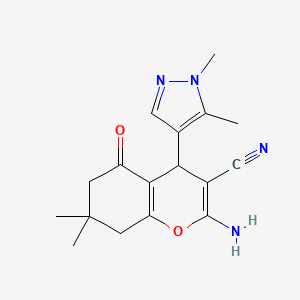![molecular formula C22H25N3O4 B4877255 N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that is extensively studied for its potential applications in scientific research. It is commonly referred to as DMAPT and is a derivative of the naturally occurring compound parthenolide. DMAPT has been found to have promising anti-cancer properties and is being researched for its potential use in treating various types of cancer.
作用機序
The exact mechanism of action of DMAPT is not fully understood, but it is believed to work through multiple pathways. One of the key pathways is the inhibition of the transcription factor NF-kappaB, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting NF-kappaB, DMAPT can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been found to have anti-inflammatory properties and can inhibit the production of various cytokines and chemokines. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. DMAPT has been found to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
DMAPT has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. DMAPT has been extensively studied, and its properties and mechanisms of action are well-understood. However, there are also some limitations to using DMAPT in lab experiments. It is a relatively complex compound, which can make its synthesis challenging. Additionally, DMAPT has been found to be sensitive to light and air, which can affect its stability and activity.
将来の方向性
There are several potential future directions for research on DMAPT. One area of interest is in combination therapy, where DMAPT is used in combination with other anti-cancer drugs to enhance their efficacy. Another potential area of research is in the development of new analogs of DMAPT with improved properties. Additionally, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in other diseases beyond cancer.
Conclusion:
DMAPT is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer. DMAPT works through multiple pathways, including the inhibition of NF-kappaB, and has various biochemical and physiological effects. While there are some limitations to using DMAPT in lab experiments, it has several advantages and is a promising compound for future research.
合成法
DMAPT can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper but can be found in various research articles.
科学的研究の応用
DMAPT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer, including breast, prostate, lung, and pancreatic cancer. DMAPT has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-9-15(2)11-17(10-14)24-20(26)13-19-21(27)23-7-8-25(19)22(28)16-5-4-6-18(12-16)29-3/h4-6,9-12,19H,7-8,13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEBEWAAULYZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4877190.png)


![methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4877212.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
